molecular formula C12H16 B8532019 6-Cyclohexylfulvene

6-Cyclohexylfulvene

Cat. No.: B8532019
M. Wt: 160.25 g/mol
InChI Key: JZLAYHCMSHSZKE-UHFFFAOYSA-N
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Description

6-Cyclohexylfulvene (C${11}$H${14}$) is a substituted fulvene characterized by a cyclohexyl group at the 6-position of the cyclopentadienyl ring (Figure 1). Fulvenes, formally derived from cyclopentadiene via ketone condensation, are highly versatile in coordination chemistry and catalysis due to their tunable electronic and steric properties .

Synthesis: this compound is synthesized by condensing cyclopentadiene with cyclohexyl ketone in the presence of sodium ethoxide (NaOEt) in ethanol . This method is analogous to the preparation of other 6,6-disubstituted fulvenes, such as 6,6-dimethylfulvene and 6,6-diphenylfulvene, which share similar reaction pathways but vary in ketone precursors .

Applications: This compound is notable in transition metal catalysis, particularly in olefin and diene polymerization, where substituents like cyclohexyl enhance steric bulk and modulate catalytic activity .

Properties

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ylidenemethylcyclohexane

InChI

InChI=1S/C12H16/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h4-5,8-11H,1-3,6-7H2

InChI Key

JZLAYHCMSHSZKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=C2C=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Fulvene Derivatives

Table 1: Comparative Analysis of 6-Substituted Fulvenes

Compound Substituents Synthesis Method Key Properties/Applications References
6-Cyclohexylfulvene Cyclohexyl Cyclopentadiene + cyclohexyl ketone (NaOEt/EtOH) High steric bulk; used in polymerization catalysts
6-Methylfulvene Methyl Cyclopentadiene + acetone (KOH/MeOH) Reactive intermediate; protonation studies
6-Phenylfulvene Phenyl Cyclopentadiene + benzophenone (NaOEt/EtOH) Enhanced conjugation; thermal stability
6,6-Dimethylfulvene Two methyl groups Cyclopentadiene + acetone (NaOEt/EtOH) Symmetric structure; model for mechanistic studies
6,6-Diphenylfulvene Two phenyl groups Cyclopentadiene + benzophenone (NaOEt/EtOH) High thermal stability; electronic studies
6-Isopropylfulvene Isopropyl Cyclopentadiene + isopropyl ketone (NaOEt/EtOH) Moderate steric hindrance; catalytic intermediates

Spectroscopic and Stability Comparisons

Substituents significantly influence spectroscopic signatures and stability:

Infrared (IR) Spectroscopy :
  • 6-Methyl-6-benzoylfulvene (Table XVIII, ): C=O stretching at 1680 cm$^{-1}$ and aromatic C–H bends at 700–750 cm$^{-1}$.
  • This compound : Absence of carbonyl peaks but distinct C–H stretches for cyclohexyl (2850–2950 cm$^{-1}$) .
Nuclear Magnetic Resonance (NMR) :
  • 6,6-Dimethylfulvene : Singlets for methyl protons at δ 1.93 (Table XVII, ).
  • 6-Phenylfulvene : Aromatic protons resonate at δ 7.04–7.42 (Table XVIII, ).
  • This compound : Cyclohexyl protons appear as multiplets at δ 1.2–2.1, with olefinic protons near δ 6.8 .
Thermal Stability :
  • 6,6-Diphenylfulvene exhibits superior thermal stability (decomposition >250°C) due to aromatic stabilization .
  • This compound is less stable (~180°C) but more stable than methyl derivatives due to cyclohexyl’s moderate bulk .

Catalytic Performance in Polymerization

The electronic and steric profiles of substituents critically impact catalytic activity in metal complexes:

  • Electron-Donating Groups (e.g., methyl) : Increase electron density at the metal center, enhancing polymerization rates but risking over-stabilization .
  • Electron-Withdrawing Groups (e.g., CF$_3$) : Reduce activity but improve control over polymer molecular weight .
  • Bulky Substituents (e.g., cyclohexyl, adamantyl) : Improve stereoselectivity in polyolefin synthesis by shielding the metal center .

Example: this compound-based catalysts show higher selectivity for isotactic polypropylene compared to 6-methylfulvene analogs, albeit with slightly reduced turnover frequencies .

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